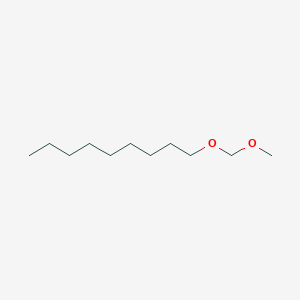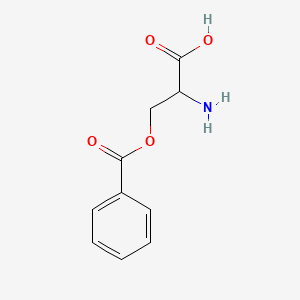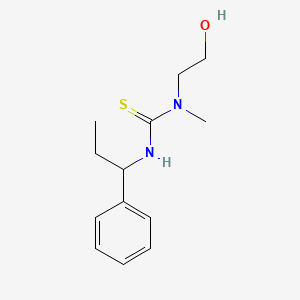
3-Bromodec-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromodec-1-yne is an organic compound with the chemical formula C10H17Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to the first carbon of a decyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromodec-1-yne can be synthesized through several methods. One common approach involves the bromination of dec-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Another method involves the use of phosphorus tribromide (PBr3) to brominate dec-1-yne. This reaction is carried out under anhydrous conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromodec-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form dihalides or haloalkenes.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in substitution reactions.
Halogens and Hydrogen Halides: Bromine, chlorine, hydrogen bromide, and hydrogen chloride are commonly used in addition reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
Substitution Products: Amines, thiols, and other substituted alkynes.
Addition Products: Dihalides and haloalkenes.
Oxidation Products: Diketones and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromodec-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry and other bioorthogonal reactions.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromodec-1-yne involves its reactivity as an alkyne and a brominated compound. The triple bond in the alkyne allows for various addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Bromide (3-Bromoprop-1-yne): Similar in structure but with a shorter carbon chain.
1-Bromo-2-propyne: Another brominated alkyne with a different substitution pattern.
Allyl Bromide: A brominated alkene with different reactivity.
Uniqueness
3-Bromodec-1-yne is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter brominated alkynes. This makes it suitable for specific applications where longer chain lengths are required.
Eigenschaften
| 79090-67-8 | |
Molekularformel |
C10H17Br |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
3-bromodec-1-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-8-9-10(11)4-2/h2,10H,3,5-9H2,1H3 |
InChI-Schlüssel |
GPRKTAKLJLUVHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)


![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)





![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
